An In-depth Technical Guide to 2,4,6-Tribromoresorcinol: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,6-Tribromoresorcinol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,6-Tribromoresorcinol. Aimed at professionals in research and drug development, this document consolidates essential data, including physicochemical characteristics, spectral information, and a detailed experimental protocol for its preparation. The guide is structured to facilitate easy access to critical information, featuring tabulated data and a visual representation of its chemical structure.
Chemical Identity and Structure
2,4,6-Tribromoresorcinol is a halogenated derivative of resorcinol, a benzenediol. The introduction of three bromine atoms to the aromatic ring significantly influences its chemical and physical properties.
Table 1: Chemical Identifiers of 2,4,6-Tribromoresorcinol
| Identifier | Value |
| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol[1] |
| CAS Number | 2437-49-2[2] |
| Molecular Formula | C₆H₃Br₃O₂[2] |
| SMILES String | Oc1c(Br)cc(Br)c(O)c1Br[2] |
| InChI Key | YADZSMVDNYXOOB-UHFFFAOYSA-N[2] |
Chemical Structure Diagram
Caption: Chemical structure of 2,4,6-Tribromoresorcinol.
Physicochemical Properties
The physical and chemical properties of 2,4,6-Tribromoresorcinol are summarized in the table below. These properties are crucial for its handling, application, and analysis.
Table 2: Physicochemical Properties of 2,4,6-Tribromoresorcinol
| Property | Value | Source |
| Molecular Weight | 346.80 g/mol | [1] |
| Appearance | White to off-white or pale pink powder/crystals | [3] |
| Melting Point | 114-116 °C | [2] |
| Solubility | Almost insoluble in water. Soluble in alcohols and ether. | [3] |
| XLogP3 | 4.4 | [1] |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectral data for 2,4,6-Tribromoresorcinol.
Table 3: Spectral Data of 2,4,6-Tribromoresorcinol
| Technique | Data Highlights |
| ¹H NMR | Spectral data is available and can be used to confirm the proton environment in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to O-H and C-Br bonds are expected. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and isotopic pattern characteristic of a tribrominated compound.[1] |
Experimental Protocols
Synthesis of 2,4,6-Tribromoresorcinol
Materials:
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Resorcinol
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Bromine
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A suitable solvent (e.g., glacial acetic acid or water)
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Sodium hydroxide or sodium carbonate solution (for neutralization)
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Ice
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)
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Magnetic stirrer
Procedure:
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Dissolve a known amount of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
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Slowly add a stoichiometric excess of bromine (typically 3 equivalents for tribromination) dissolved in the same solvent to the resorcinol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive fuming.
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into a beaker containing ice water to precipitate the crude product.
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The precipitated solid is collected by vacuum filtration using a Buchner funnel and washed with cold water to remove any unreacted starting materials and soluble byproducts.
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The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield pure 2,4,6-Tribromoresorcinol.
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The final product should be dried under vacuum and its purity confirmed by melting point determination and spectral analysis.
Note: This is a generalized procedure. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.
Safety and Handling
2,4,6-Tribromoresorcinol is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-ventilated place away from incompatible materials.
Applications in Research and Development
2,4,6-Tribromoresorcinol serves as a versatile building block in organic synthesis. Its reactive hydroxyl and bromo groups allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. Its polybrominated structure also suggests potential applications as a flame retardant or in materials science.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and a general synthesis protocol for 2,4,6-Tribromoresorcinol. The tabulated data and structural representation are intended to serve as a quick and comprehensive reference for researchers and professionals in the field of drug development and chemical synthesis. Further research into its biological activities and applications is warranted to fully explore the potential of this versatile molecule.
